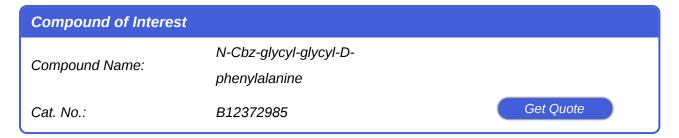


Structural analysis of N-Cbz-glycyl-glycyl-D-phenylalanine vs related compounds

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Structural Analysis of **N-Cbz-glycyl-glycyl-D-phenylalanine** and Related Peptide Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of **N-Cbz-glycyl-glycyl-D-phenylalanine**, a key component often utilized as a cleavable linker in Antibody-Drug Conjugates (ADCs)[1][2], with structurally related peptide compounds. By leveraging data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, this document offers a comprehensive overview of the analytical techniques used to characterize these molecules.

Comparative Data Presentation

The structural characteristics of **N-Cbz-glycyl-glycyl-D-phenylalanine** and its analogues are summarized in the following tables. Data for the primary compound are based on established principles of peptide analysis, while data for related compounds are derived from experimental findings.

Table 1: General Properties of N-Cbz-Gly-Gly-D-Phe and Related Compounds



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Stereochemist ry	Key Features
N-Cbz-glycyl- glycyl-D- phenylalanine	C21H23N3O6	413.43	D-Phe	N-terminally protected tripeptide.
N-Cbz-glycyl- glycyl-L- phenylalanine	C21H23N3O6	413.43	L-Phe	Stereoisomer of the target compound[3].
Glycyl-DL- phenylalanine	C11H14N2O3	222.24	DL-Phe	Unprotected dipeptide[4].
N-Cbz-D- phenylalanine	C17H17NO4	299.32	D-Phe	The protected C- terminal amino acid[3].

Table 2: Comparative ¹H NMR Spectral Data (Expected vs. Experimental)

Note: Chemical shifts (δ) are expressed in ppm. Expected values for the target compound are inferred from typical peptide spectra and data from related structures.



Proton Assignment	N-Cbz-glycyl-glycyl-D- phenylalanine (Expected in DMSO-d ₆)	N-Cbz-D-phenylalanine (Experimental in CDCl ₃)[5]	
Cbz Group			
Aromatic (C ₆ H ₅)	~7.35 (m, 5H)	7.31 (s, 5H)	
Methylene (CH ₂)	~5.05 (s, 2H)	5.08 (s, 2H)	
Glycine¹ (N-terminal)			
NH	~8.2 (t)	-	
α-CH ₂	~3.7 (d)	-	
Glycine² (Internal)			
NH	~8.1 (t)	-	
α-CH ₂	~3.8 (d)	-	
D-Phenylalanine			
NH	~8.3 (d)	5.25 (d)	
α-CH	~4.5 (m)	4.69 (m)	
β-CH ₂	~2.9-3.1 (m, 2H)	3.14 (m, 2H)	
Aromatic (C ₆ H₅)	~7.25 (m, 5H)	7.37 - 7.04 (m, 5H)	
Carboxyl			
СООН	~12.7 (s, broad)	10.20 (s, broad)	

Table 3: Comparative ¹³C NMR Spectral Data (Expected vs. Experimental)

Note: Chemical shifts (δ) are expressed in ppm. Expected values are based on standard chemical shift tables for peptides.



Carbon Assignment	N-Cbz-glycyl-glycyl-D- phenylalanine (Expected)	Phenylalanine (Experimental in H₂O)[1]	
Cbz Group			
C=O	~156.5	-	
CH ₂	~66.0	-	
Aromatic C (ipso)	~137.0	-	
Aromatic C (o, m, p)	~127-129	-	
Glycine¹ (N-terminal)			
C=O	~169.5	-	
α-С	~43.5	-	
Glycine² (Internal)			
C=O	~169.0	-	
α-С	~42.0	-	
D-Phenylalanine			
C=O (Carboxyl)	~173.0	175.9	
α-С	~55.0	57.7	
β-С	~37.5	39.0	
Aromatic C (ipso)	~137.5	138.2	
Aromatic C (o, m)	~129.0	131.2	
Aromatic C (p)	~127.0	129.5	

Table 4: Expected Mass Spectrometry Fragmentation of N-Cbz-Gly-Gly-D-Phe

Fragmentation patterns in mass spectrometry typically involve the cleavage of peptide bonds, resulting in characteristic b- and y-ions.



Ion Type	Fragment Structure	Expected m/z [M+H]+
Molecular Ion	[Cbz-Gly-Gly-D-Phe+H]+	414.17
b-ions		
bı	[Cbz-Gly] ⁺	192.06
b ₂	[Cbz-Gly-Gly]+	249.08
y-ions		
y1	[D-Phe] ⁺	166.09
y ₂	[Gly-D-Phe]+	223.11
Other Fragments		
Tropylium ion		91.05
Loss of benzyl group	[Gly-Gly-D-Phe+H]+	280.12

Table 5: Comparison of Crystallographic Data for Structurally Related Cbz-Tripeptides

While the crystal structure for N-Cbz-Gly-Gly-D-Phe is not publicly available, analysis of similar compounds reveals a tendency towards extended conformations stabilized by hydrogen bonding.



Compound	Space Group	Unit Cell Parameters	Key Torsion Angles (φ, ψ)	Reference
Cbz-Gly-Gly-Tyr- OMe	P21	a=12.43Å, b=5.00Å, c=17.40Å, β=99.98°	Gly1(69.2°, -154.9°), Gly2(165.4°, 154.2°), Tyr(-94.8°, -47.6°)	[6]
Cbz-Gly-Gly-L- Norvaline	P212121	a=4.99Å, b=19.37Å, c=19.48Å	Gly1(76.2°, -166.6°), Gly2(133.1°, -175.5°), Nva(-152.6°, 165.6°)	[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of peptides.

Protocol 1: NMR Spectroscopic Analysis of Protected Tripeptides

Objective: To determine the solution-state structure and confirm the identity of the peptide.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the peptide in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 DMSO is an excellent solvent for protected peptides and helps in observing amide protons by minimizing exchange with solvent.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- 1D NMR Spectroscopy:



- Acquire a ¹H NMR spectrum to verify the presence of all expected proton signals and assess sample purity. Key regions include the aromatic protons (7-8 ppm), amide protons (8-9 ppm), Cbz-methylene protons (~5.0 ppm), and α-protons of the amino acid residues.
- Acquire a ¹³C NMR spectrum to identify all carbon environments.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within each amino acid residue.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N, if labeled), aiding in backbone and side-chain assignments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation.

Protocol 2: LC-MS/MS Analysis of Protected Tripeptides

Objective: To confirm the molecular weight and sequence of the peptide through fragmentation analysis.

Methodology:

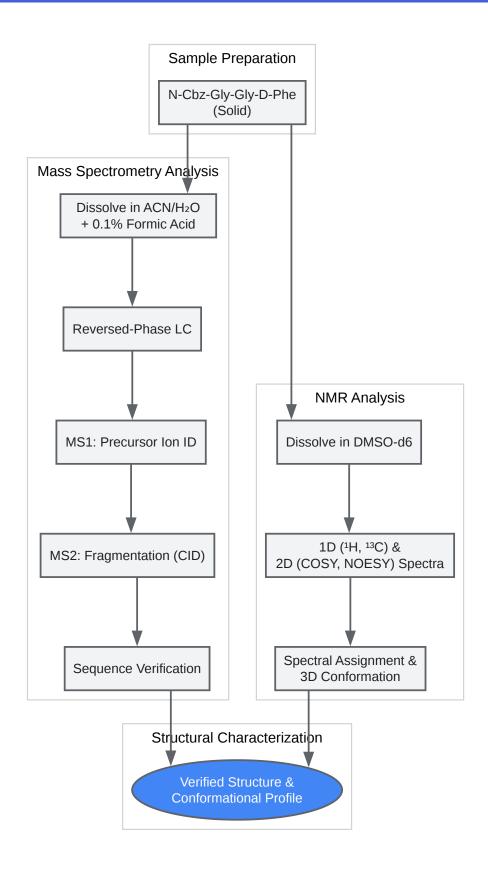
- Sample Preparation:
 - Dissolve the peptide sample in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 10-100 μM. Formic acid aids in protonation for positive ion mode ESI.
- Liquid Chromatography (LC):
 - Inject the sample onto a C18 reversed-phase column.



- Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to 95% B over 15-30 minutes.
- Mass Spectrometry (MS):
 - The LC eluent is introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
 - MS1 Scan: Acquire a full scan to identify the precursor ion, which corresponds to the protonated molecular ion [M+H]⁺ of the peptide.
 - MS2 Scan (Tandem MS): Isolate the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This fragments the peptide primarily at the peptide bonds.
- Data Analysis:
 - Analyze the resulting MS2 spectrum to identify the series of b- and y-ions. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for sequence confirmation.

Mandatory Visualizations Diagram 1: Analytical Workflow



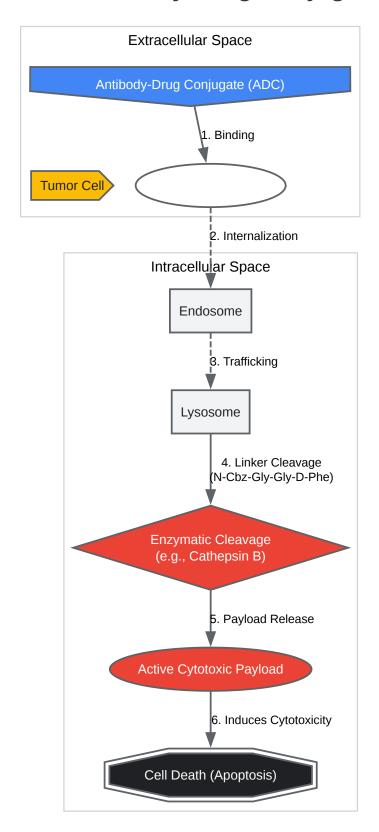


Click to download full resolution via product page

Caption: Analytical workflow for peptide structural characterization.



Diagram 2: Role in Antibody-Drug Conjugates (ADCs)



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Cbz-glycyl-glycyl-L-phenylalanine 95% | CAS: 13171-93-2 | AChemBlock [achemblock.com]
- 4. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Optimization of the methods for small peptide solution structure determination by NMR spectroscopy] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000159) [hmdb.ca]
- 7. Targeted proteomic LC-MS/MS analysis [protocols.io]
- To cite this document: BenchChem. [Structural analysis of N-Cbz-glycyl-glycyl-D-phenylalanine vs related compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372985#structural-analysis-of-n-cbz-glycyl-glycyl-d-phenylalanine-vs-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com